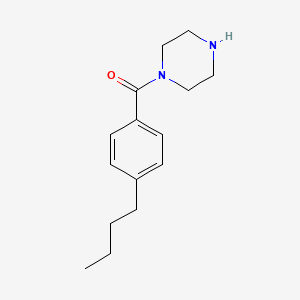

(4-Butylphenyl)(piperazin-1-yl)methanone

Description

Overview of Chemical Significance within Contemporary Organic Synthesis Research

The piperazine (B1678402) ring is a ubiquitous structural motif in organic synthesis and medicinal chemistry. Its prevalence stems from its unique physicochemical properties, including its basicity, conformational flexibility, and the ability of its two nitrogen atoms to be functionalized. This allows for the creation of diverse molecular architectures with a wide range of biological activities. In contemporary organic synthesis, piperazine is often employed as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. Synthetic chemists continue to develop novel methods for the construction and derivatization of the piperazine core.

Historical Context of Piperazine-Derived Chemical Scaffolds in Medicinal Chemistry and Chemical Biology

Historically, the piperazine scaffold has been a cornerstone in the development of numerous therapeutic agents. Its journey in medicinal chemistry began with its use as an anthelmintic agent. Over the decades, the versatility of the piperazine ring has been exploited to design drugs for a vast array of medical conditions. Piperazine derivatives have been successfully developed as antipsychotics, antidepressants, antihistamines, antianginals, and anticancer agents. nih.gov This rich history underscores the enduring importance of this heterocyclic system in drug discovery and chemical biology. The ability to modify the piperazine structure to fine-tune pharmacokinetic and pharmacodynamic properties has been a key driver of its sustained use.

Rationale for Dedicated Academic Inquiry into Phenylpiperazine Methanone (B1245722) Derivatives

Generally, academic inquiry into specific classes of compounds like phenylpiperazine methanones is driven by the potential for novel biological activity. The combination of the phenyl group, the piperazine core, and the methanone linker creates a scaffold that can be systematically modified to probe interactions with biological targets. For instance, substitutions on the phenyl ring can influence properties like lipophilicity and electronic character, which in turn can affect target binding and metabolic stability. Research in this area often aims to establish structure-activity relationships (SAR), where the biological effects of a series of related compounds are correlated with their chemical structures. This information is invaluable for the rational design of more potent and selective therapeutic agents. Studies on similar structures, such as (4-(tert-Butyl)phenyl)(piperazin-1-yl)methanone, suggest that the alkylphenyl moiety is a region of interest for chemical modification.

Scope and Objectives of Comprehensive Research on Novel Piperazine Derivatives

The scope of comprehensive research on a novel piperazine derivative would typically encompass its chemical synthesis, structural characterization, and thorough biological evaluation. Key objectives would include:

Development of an efficient and scalable synthetic route.

Full characterization of the compound's structure and properties using techniques such as NMR, mass spectrometry, and X-ray crystallography.

Screening for biological activity across a range of relevant assays to identify potential therapeutic applications.

Investigation of the mechanism of action at the molecular level.

Establishment of a clear structure-activity relationship by synthesizing and testing a library of related analogues.

Evaluation of pharmacokinetic properties (absorption, distribution, metabolism, and excretion) to assess its drug-like potential.

Without specific published research on (4-Butylphenyl)(piperazin-1-yl)methanone, it is not possible to provide detailed findings or create data tables related to its specific biological activities or properties.

Structure

3D Structure

Properties

CAS No. |

54256-48-3 |

|---|---|

Molecular Formula |

C15H22N2O |

Molecular Weight |

246.35 g/mol |

IUPAC Name |

(4-butylphenyl)-piperazin-1-ylmethanone |

InChI |

InChI=1S/C15H22N2O/c1-2-3-4-13-5-7-14(8-6-13)15(18)17-11-9-16-10-12-17/h5-8,16H,2-4,9-12H2,1H3 |

InChI Key |

IWNCPZNGHUIRMF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)N2CCNCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Butylphenyl Piperazin 1 Yl Methanone and Analogues

Established Synthetic Pathways and Precursor Chemistry

Traditional synthetic routes to (4-Butylphenyl)(piperazin-1-yl)methanone and its analogues rely on robust and well-documented chemical transformations. These methods focus on the sequential or convergent assembly of the key structural fragments.

Exploration of Amide Bond Formation Strategies for the Methanone (B1245722) Moiety

The central linkage in this compound is an amide bond. Its formation is a cornerstone of organic synthesis, and numerous methods have been developed, primarily involving the reaction of an activated carboxylic acid derivative with an amine.

The most direct pathway involves the acylation of piperazine (B1678402) with a derivative of 4-butylbenzoic acid. A common and efficient method is the use of an acyl chloride, specifically 4-butylbenzoyl chloride, which reacts readily with the secondary amine of the piperazine ring. To prevent the common issue of double acylation on both nitrogen atoms of the symmetric piperazine molecule, the reaction can be performed using a large excess of piperazine or by employing a mono-protected piperazine derivative, such as tert-butyl piperazine-1-carboxylate (Boc-piperazine).

In a synthetic approach analogous to the formation of the target compound, 1-(4-chlorophenyl)cyclopropylmethanone was synthesized by coupling 1-(4-chlorophenyl)cyclopropanecarboxylic acid with Boc-piperazine. mdpi.com This reaction utilized standard peptide coupling reagents, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt), in the presence of a base, N,N-diisopropylethylamine (DIPEA). The resulting Boc-protected intermediate was then deprotected using trifluoroacetic acid (TFA) to yield the final mono-acylated product. mdpi.com

Another common strategy is the direct reaction of an acid chloride with a piperazine derivative in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct. researchgate.net This method is often used for its simplicity and the high reactivity of the acyl chloride.

| Precursors | Coupling/Activating Agent | Base | Solvent | Key Feature |

| 4-Butylbenzoic Acid + Boc-Piperazine | EDC / HOBt | DIPEA | Tetrahydrofuran (THF) | Utilizes common peptide coupling agents; requires final deprotection step. mdpi.com |

| 4-Butylbenzoyl Chloride + Piperazine | None (direct reaction) | Triethylamine | Dichloromethane (DCM) | High reactivity; requires control to avoid di-acylation. researchgate.net |

| 4-Butylbenzoic Acid + Boc-Piperazine | Propylphosphonic anhydride (B1165640) (T3P®) | Pyridine | Ethyl acetate | Efficient modern coupling agent with easy work-up. |

Elucidation of Synthetic Routes for Piperazine Ring System Installation

The piperazine ring is a prevalent structural motif in pharmaceuticals and serves as a key building block. researchgate.net Its synthesis is well-established, with several industrial-scale methods available. These methods typically involve the cyclization of acyclic precursors containing two nitrogen atoms and the appropriate carbon backbone.

An analytical review of piperazine synthesis highlights two main groups of catalytic processes: intermolecular and intramolecular cyclization. researchgate.netscispace.com

Intramolecular Cyclization: Highly selective processes often start from precursors like aminoethylethanolamine or diethylenetriamine, which undergo catalytic cyclization to form the piperazine ring. researchgate.netscispace.com

Intermolecular Cyclization: This approach involves the reaction of smaller molecules. For example, the catalytic cyclocondensation of ethylenediamine (B42938) with ethylene (B1197577) glycol is a common industrial method. researchgate.net Another route involves the catalytic amination of monoethanolamine (MEA). researchgate.net

These reactions are typically performed at high temperatures and pressures over heterogeneous catalysts, such as those containing cobalt, nickel, copper, or zeolites. researchgate.netgoogle.com For laboratory-scale synthesis, methods involving the cyclization of N-substituted diethanolamines or the reduction of diketopiperazines are also employed.

Methodologies for Introduction and Functionalization of the 4-Butylphenyl Moiety

The synthesis of the 4-butylphenyl precursor, typically 4-butylbenzoic acid, is a critical step. guidechem.com This alkylbenzene derivative can be prepared through several classic organic reactions.

A primary route is the Friedel-Crafts acylation of benzene (B151609) with butanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction forms butyrophenone, which is then reduced to butylbenzene (B1677000). The reduction of the ketone can be achieved under either acidic conditions (Clemmensen reduction using zinc amalgam and HCl) or basic conditions (Wolff-Kishner reduction using hydrazine (B178648) and a strong base). The final step is the oxidation of the alkyl side chain of butylbenzene to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid.

An alternative for introducing the alkyl group is Friedel-Crafts alkylation of benzene with a butyl halide (e.g., 1-chlorobutane). However, this method is often plagued by carbocation rearrangements, leading to mixtures of isomers (e.g., sec-butylbenzene), and polyalkylation. Therefore, the acylation-reduction sequence is generally preferred for producing the straight-chain n-butyl isomer selectively. 4-tert-Butylbenzoic acid, a related isomer, is obtained by the liquid-phase air oxidation of 4-tert-butyltoluene. chemicalbook.com

Advanced Synthetic Approaches and Process Optimization Research

Modern synthetic chemistry emphasizes the development of more efficient, sustainable, and cost-effective methods. Research in this area focuses on applying green chemistry principles and novel catalytic systems to the synthesis of piperazine-containing compounds.

Application of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.net For the synthesis of piperazine analogues, several sustainable strategies have been explored. These include:

Microwave-Assisted Synthesis: Using microwave irradiation can significantly reduce reaction times and improve yields. researchgate.netresearchgate.net

Use of Green Solvents: Replacing hazardous solvents with more environmentally benign alternatives, such as water or 2-Me-THF, is a key focus. researchgate.netunimi.it In some cases, using an excess of a liquid reagent, such as piperazine, can serve as both a reactant and a solvent, simplifying the process and reducing waste. organic-chemistry.org

Photoredox Catalysis: Visible-light-promoted reactions offer a sustainable and greener method for chemical synthesis, often proceeding under mild conditions. mdpi.com This has been applied to the synthesis of functionalized piperazines through C-H functionalization or decarboxylative annulation protocols. organic-chemistry.orgmdpi.com

Multicomponent and One-Pot Reactions: Combining multiple reaction steps into a single operation reduces the need for intermediate purification, saving time, solvents, and energy. researchgate.netresearchgate.net

Applying these principles to the synthesis of this compound could involve a one-pot procedure where 4-butylbenzoic acid is first activated and then reacted with piperazine in a green solvent, potentially under microwave irradiation to accelerate the amide bond formation.

Investigation of Catalytic Methodologies (e.g., Metal-Catalyzed Coupling Reactions)

Catalytic methods offer significant advantages over stoichiometric reactions, including higher efficiency, selectivity, and atom economy. Transition-metal catalysis is particularly powerful for forming C-N bonds, providing alternative routes to N-arylpiperazines.

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination is a prominent Pd-catalyzed reaction for coupling amines with aryl halides or triflates. mdpi.com This methodology could be applied to synthesize the target molecule by coupling piperazine (or a mono-protected derivative) with a 4-butyl-substituted aryl halide, such as 1-bromo-4-butylbenzene, to form 1-(4-butylphenyl)piperazine. The final methanone group could then be installed in a subsequent step, or alternatively, the coupling could be performed with a more functionalized aryl partner. This approach is highly versatile and tolerates a wide range of functional groups. organic-chemistry.orgmdpi.com

Other Metal-Catalyzed Reactions: Gold and ruthenium catalysts have also been employed in the synthesis of piperazine rings and related N-heterocycles through various cyclization strategies, such as diol-diamine coupling or the cyclization of propargyl units with diamines. organic-chemistry.org While less direct for assembling the final target molecule, these catalytic methods represent advanced strategies for creating diverse and complex piperazine analogues.

| Catalytic Method | Metal Catalyst | Ligand | Reactants | Bond Formed / Transformation |

| Buchwald-Hartwig Amination | Palladium (e.g., Pd₂(dba)₃) | Phosphine Ligands (e.g., BrettPhos) | Aryl Halide + Piperazine | Aryl C-N bond |

| Diol-Diamine Coupling | Ruthenium | (Pyridyl)phosphine | Diol + Diamine | Piperazine Ring Formation |

| Propargyl Diamine Cyclization | Palladium or Gold | Various | Propargyl derivative + Diamine | Piperazine Ring Formation |

| Denitrative Sulfoximination | Palladium | BrettPhos | Nitroarene + Sulfoximine | Aryl C-N bond (analogous coupling) acs.org |

Research into Flow Chemistry and Continuous Processing Techniques for Scalability

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis of piperazine-containing compounds, offering enhanced safety, efficiency, and scalability. mdpi.comnih.gov Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved purity, and shorter reaction times compared to conventional batch methods. nih.gov

For the synthesis of piperazine derivatives, flow chemistry minimizes the risks associated with handling potentially hazardous reagents and intermediates by containing them within a closed system. mdpi.com This is particularly advantageous for reactions that are highly exothermic or involve toxic substances. The high surface-area-to-volume ratio in microreactors or tube reactors facilitates rapid heat exchange, preventing thermal runaways and the formation of unwanted byproducts. mdpi.com

Research has demonstrated the successful application of flow chemistry in various reactions relevant to the synthesis of this compound analogues. For instance, N-alkylation and N-acylation reactions, which are fundamental steps in modifying the piperazine core, can be significantly accelerated. Microwave-assisted flow reactors have also been developed, further intensifying the process and reducing reaction times from hours to minutes. nih.govnih.gov Photoredox catalysis under continuous flow conditions has also been employed for the C-H functionalization of piperazines, providing a scalable and efficient method that minimizes contact with toxic tin reagents that were used in earlier batch methods. mdpi.com

The scalability of these processes is a key advantage. A reaction optimized on a laboratory scale in a flow reactor can often be scaled up for industrial production by simply extending the operation time or by using multiple reactors in parallel ("scaling out"). mdpi.com This linear scalability avoids the complex and often unpredictable challenges associated with scaling up batch reactors.

| Parameter | Batch Processing | Continuous Flow Processing |

| Reaction Time | Several hours to days | Minutes to hours nih.govnih.gov |

| Scalability | Complex, requires re-optimization | Straightforward, linear scalability mdpi.com |

| Safety | Higher risk with hazardous reagents | Enhanced safety, contained system mdpi.com |

| Process Control | Limited control over heat/mass transfer | Precise control over parameters mdpi.com |

| Product Purity | Variable, may require extensive purification | Often higher purity, reduced byproducts |

| Example Application | Traditional synthesis of monosubstituted piperazines | Microwave-assisted synthesis, photoredox C-H functionalization mdpi.comnih.gov |

Asymmetric Synthesis and Chiral Resolution Strategies for Enantiomeric Forms

While this compound itself is an achiral molecule, the introduction of substituents on the piperazine ring (at positions C2, C3, C5, or C6) can create one or more stereocenters, leading to enantiomeric forms. The biological activity of chiral molecules often resides in a single enantiomer, making the development of methods for asymmetric synthesis and chiral resolution crucial for producing enantiopure analogues. rsc.org

Asymmetric Synthesis: The direct, enantioselective synthesis of C-substituted piperazines is a primary goal to avoid the separation of enantiomers from a racemic mixture. Several catalytic asymmetric methods have been developed for piperazine and related heterocycles. nih.gov

Asymmetric Hydrogenation: Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been shown to be an effective method for producing chiral piperazin-2-ones with high enantioselectivity (up to 90% ee). These intermediates can then be reduced to the corresponding chiral piperazines without loss of optical purity. dicp.ac.cn

Catalytic Asymmetric Allylation: The enantioselective synthesis of α-tertiary piperazin-2-ones can be achieved through palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones. Subsequent deprotection and reduction yield the desired tertiary piperazines, providing access to complex and medicinally relevant analogues. nih.gov

Organocatalysis: One-pot asymmetric methodologies using organocatalysts, such as quinine-derived ureas, have been developed. These can facilitate sequences like Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization to produce 3-aryl/alkyl piperazin-2-ones with excellent enantiomeric excess (up to 99% ee). nih.gov

Chiral Resolution: When a racemic mixture of a chiral analogue is synthesized, chiral resolution is employed to separate the enantiomers.

Classical Chiral Resolution: This technique involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as a chiral acid (e.g., di-p-anisoyl-d-tartaric acid). The resulting diastereomers exhibit different solubilities, allowing for their separation by fractional crystallization. After separation, the desired enantiomer is recovered by breaking the salt. acs.org This method is scalable and widely used in the pharmaceutical industry. acs.org

Kinetic Resolution: This method relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. For instance, the catalytic kinetic resolution of disubstituted piperidines via enantioselective acylation has been demonstrated, achieving high selectivity factors. nih.gov A similar strategy could be applied to piperazine derivatives, where one enantiomer is selectively acylated, allowing for the separation of the acylated product from the unreacted, enantioenriched starting material.

Chromatographic Separation: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers of piperidine (B6355638) and piperazine derivatives. nih.gov Columns based on cellulose (B213188) or other chiral selectors can effectively resolve racemic mixtures. nih.gov Capillary electrophoresis using chiral selectors like sulfated β-cyclodextrin also provides a robust method for the chiral separation of cationic piperazine derivatives. researchgate.net

| Strategy | Method | Description | Key Findings/Examples |

| Asymmetric Synthesis | Catalytic Asymmetric Hydrogenation | Hydrogenation of prochiral pyrazin-2-ols using a chiral palladium catalyst. | Produces chiral piperazin-2-ones with up to 90% enantiomeric excess (ee). dicp.ac.cn |

| Asymmetric Synthesis | Organocatalytic Domino Reaction | A one-pot sequence catalyzed by a chiral urea (B33335) derivative. | Yields 3-substituted piperazin-2-ones with up to 99% ee. nih.gov |

| Chiral Resolution | Classical Resolution | Formation and separation of diastereomeric salts with a chiral acid. | Successful resolution of a diphenyl-substituted N-methyl-piperazine with 98% ee after recrystallization. acs.org |

| Chiral Resolution | Kinetic Resolution | Enantioselective acylation using a chiral hydroxamic acid. | Achieved high selectivity factors (s up to 52) for disubstituted piperidines. nih.gov |

| Chiral Resolution | Chiral HPLC | Chromatographic separation on a cellulose-based chiral stationary phase. | Effective resolution of racemic 1,3-dimethyl-4-phenylpiperidine intermediates. nih.gov |

Library Synthesis and Combinatorial Chemistry Techniques for Derivative Generation

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, structurally diverse libraries of compounds from a set of common building blocks. This approach is exceptionally well-suited for generating analogues of this compound to explore structure-activity relationships (SAR). The core scaffold, consisting of a 4-butylphenyl group, a carbonyl linker, and a piperazine ring, offers multiple points for diversification.

A common strategy involves a multi-step synthetic sequence where diversity is introduced at each step. For the synthesis of a library of (aryl)(piperazin-1-yl)methanone derivatives, a liquid-phase combinatorial approach can be employed. nih.gov

Piperazine Functionalization (Point of Diversity 1): A set of diverse starting materials can be attached to one of the piperazine nitrogens. For example, a library of substituted benzylpiperazines can be created by reacting various benzyl (B1604629) halides with a polymer-supported piperazine. nih.gov

Acylation (Point of Diversity 2): The second nitrogen of the piperazine can then be acylated with a library of different carboxylic acids or their activated derivatives (e.g., acyl chlorides). In the context of the target compound, this step would involve coupling with 4-butylbenzoic acid. However, to generate a library, a diverse set of benzoic acid analogues could be used.

Aryl Group Variation (Point of Diversity 3): The synthesis can start with piperazine acylated with various aryl carbonyls, and the second nitrogen can be functionalized with another set of reagents.

For instance, a library of (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates was synthesized to screen for biological activity. rsc.org This demonstrates how the piperazine core can be linked to complex and diverse chemical moieties. The general process involves coupling a carboxylic acid with piperazine (often Boc-protected), followed by deprotection and subsequent reaction of the second nitrogen atom. mdpi.com This modular approach allows for the systematic modification of different parts of the molecule to optimize its properties.

The table below illustrates a hypothetical combinatorial library synthesis based on the this compound scaffold, where the piperazine ring is further functionalized.

| Building Block 1 (R¹-X) | Core Scaffold Precursor | Building Block 2 (R²-COOH) | Final Product Structure |

| Benzyl bromide | Piperazine | 4-Butylbenzoic acid | (4-Butylphenyl)(4-benzylpiperazin-1-yl)methanone |

| 2-Chlorobenzyl bromide | Piperazine | 4-Butylbenzoic acid | (4-Butylphenyl)(4-(2-chlorobenzyl)piperazin-1-yl)methanone |

| 4-Methoxybenzyl chloride | Piperazine | 4-Butylbenzoic acid | (4-Butylphenyl)(4-(4-methoxybenzyl)piperazin-1-yl)methanone |

| Ethyl iodide | Piperazine | 4-Butylbenzoic acid | (4-Butylphenyl)(4-ethylpiperazin-1-yl)methanone |

| Benzyl bromide | Piperazine | 4-Chlorobenzoic acid | (4-Chlorophenyl)(4-benzylpiperazin-1-yl)methanone |

| 2-Chlorobenzyl bromide | Piperazine | 4-Chlorobenzoic acid | (4-Chlorophenyl)(4-(2-chlorobenzyl)piperazin-1-yl)methanone |

Structural Elucidation and Conformational Analysis of 4 Butylphenyl Piperazin 1 Yl Methanone

Advanced Spectroscopic Characterization for Detailed Structural Confirmation

Spectroscopic methods provide a powerful toolkit for the unambiguous determination of molecular structures. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) and Raman spectroscopy, and X-ray Crystallography offer complementary information regarding connectivity, molecular weight, functional groups, and solid-state conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Insights and Proton/Carbon Environments

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. For (4-butylphenyl)(piperazin-1-yl)methanone, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic protons of the 4-butylphenyl group would likely appear as two doublets in the downfield region (typically δ 7.0-7.5 ppm), characteristic of a para-substituted benzene (B151609) ring. The protons of the butyl group would present as a triplet for the terminal methyl group (CH₃), a sextet for the adjacent methylene (B1212753) group (CH₂), and two multiplets for the other two methylene groups, all in the upfield region. The piperazine (B1678402) ring protons often show broad signals due to conformational exchange and nitrogen quadrupolar effects. In similar structures, these protons appear at different chemical shifts, for instance, in 1-(4-nitrobenzoyl)piperazine, the piperazine protons are observed as four broad signals at δ = 2.81, 2.96, 3.33, and 3.97 ppm. nih.gov For the title compound, two distinct sets of signals for the piperazine protons are anticipated, corresponding to the two CH₂ groups adjacent to the carbonyl and the two CH₂ groups adjacent to the secondary amine.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data by revealing the number of unique carbon environments. The carbonyl carbon (C=O) is expected to have a characteristic chemical shift in the range of 169-171 ppm, as seen in related amide structures. mdpi.com The aromatic carbons would produce signals in the δ 125-140 ppm region, with the ipso-carbons (the one attached to the butyl group and the one attached to the carbonyl) having distinct shifts. The aliphatic carbons of the butyl chain and the piperazine ring would appear in the upfield region of the spectrum. For example, in 1-(4-chlorophenyl)cyclopropylmethanone, the piperazine carbons are observed around 42.6 ppm. mdpi.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~170 |

| Aromatic CH (ortho to C=O) | ~7.3-7.4 (d) | ~129 |

| Aromatic CH (meta to C=O) | ~7.2-7.3 (d) | ~128 |

| Aromatic C (ipso to C=O) | - | ~135 |

| Aromatic C (ipso to butyl) | - | ~145 |

| Piperazine CH₂ (adjacent to C=O) | ~3.5-3.8 (br) | ~43-48 |

| Piperazine CH₂ (adjacent to NH) | ~2.8-3.0 (br) | ~45-46 |

| Butyl CH₂ (alpha) | ~2.6 (t) | ~35 |

| Butyl CH₂ (beta) | ~1.6 (m) | ~33 |

| Butyl CH₂ (gamma) | ~1.3 (m) | ~22 |

| Butyl CH₃ | ~0.9 (t) | ~14 |

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 246.17. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

The fragmentation of the molecule under electron ionization (EI) would likely proceed through several key pathways. A primary fragmentation would be the cleavage of the amide bond, leading to the formation of the 4-butylbenzoyl cation (m/z 161.10) and the piperazin-1-yl radical. Another significant fragmentation pathway would involve the loss of the butyl group from the molecular ion. The piperazine ring can also undergo characteristic fragmentation, leading to smaller amine fragments. In related compounds like 1-(4-chlorophenyl)cyclopropylmethanone, the (M+1)⁺ peak is observed, which is common in soft ionization techniques like electrospray ionization (ESI). mdpi.com

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment | Formula |

| 246.17 | Molecular Ion [M]⁺ | C₁₅H₂₂N₂O⁺ |

| 161.10 | [M - C₄H₉N₂]⁺ (4-butylbenzoyl cation) | C₁₁H₁₃O⁺ |

| 189.15 | [M - C₄H₉]⁺ | C₁₁H₁₃N₂O⁺ |

| 85.07 | [C₄H₉N₂]⁺ (piperazin-1-yl cation) | C₄H₉N₂⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Mode Analysis

Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

For this compound, the most prominent band in the IR spectrum would be the C=O stretching vibration of the amide group, expected in the region of 1630-1660 cm⁻¹, a typical range for tertiary amides. mdpi.com The N-H stretching vibration of the secondary amine in the piperazine ring would appear as a medium to weak band around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the butyl group and the piperazine ring would be observed just below 3000 cm⁻¹. The C-N stretching vibrations of the amide and the amine would appear in the 1200-1400 cm⁻¹ region. In studies of similar piperazine derivatives, the N-H stretching vibration has been observed around 3099 cm⁻¹ in the IR spectrum and 3184 cm⁻¹ in the Raman spectrum. scispace.com Aromatic C-C stretching modes are typically found between 1450 and 1629 cm⁻¹. scispace.com

X-ray Crystallography for Solid-State Structure, Crystal Packing, and Intermolecular Interactions

The dihedral angle between the plane of the phenyl ring and the mean plane of the piperazine ring would be a key conformational parameter. In the solid state, intermolecular interactions such as hydrogen bonding involving the piperazine N-H group and the carbonyl oxygen atom of a neighboring molecule are expected to play a significant role in the crystal packing. Weak C-H···O interactions may also contribute to the stability of the crystal lattice. nih.gov

Computational Chemistry for Molecular Structure and Dynamics

Computational chemistry provides a theoretical framework to complement experimental data, offering insights into molecular properties that may be difficult to probe experimentally.

Density Functional Theory (DFT) for Electronic Structure, Reactivity Predictions, and Spectroscopic Property Simulation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to optimize the geometry of this compound and predict various molecular properties. scispace.comresearchgate.net

Electronic Structure and Reactivity: DFT calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. The distribution of these frontier orbitals can provide insights into the regions of the molecule that are most likely to act as electron donors (HOMO) or acceptors (LUMO).

Spectroscopic Property Simulation: DFT can be used to simulate spectroscopic data, which can then be compared with experimental results for validation. For instance, theoretical vibrational frequencies can be calculated and compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, providing a theoretical basis for the interpretation of experimental NMR spectra. scispace.com These computational approaches have been successfully applied to various piperazine derivatives to understand their spectroscopic properties. scispace.comresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Sampling and Ligand Flexibility Analysis

Molecular dynamics (MD) simulations offer a powerful computational microscope to explore the conformational landscape and flexibility of a molecule over time. For this compound, a comprehensive MD simulation would provide insights into the accessible conformations in different environments, such as in a vacuum or in a solvent, mimicking physiological conditions.

Methodology: A typical MD simulation protocol for a small molecule like this compound would involve the use of a classical force field, such as the General Amber Force Field (GAFF2) or CHARMM General Force Field (CGenFF). These force fields define the potential energy of the system as a function of atomic coordinates. The parameters for bonds, angles, and dihedrals involving the specific atomic arrangements in the molecule would be assigned based on the force field's parameter library. Atomic partial charges, which are crucial for describing electrostatic interactions, would be derived from quantum mechanical calculations, often using the Restrained Electrostatic Potential (RESP) fitting procedure on a geometry optimized with a method like Hartree-Fock with the 6-31G* basis set.

Conformational Sampling: The MD simulation would reveal the dynamic equilibrium between different conformations of the piperazine ring, which typically adopts a chair conformation to minimize steric strain. The simulation would also sample the rotation around the amide bond connecting the piperazine ring and the carbonyl group, as well as the rotation of the 4-butylphenyl group. The flexibility of the n-butyl chain would also be thoroughly explored, identifying the most populated rotameric states.

Ligand Flexibility Analysis: By analyzing the trajectory from the MD simulation, various metrics of flexibility can be quantified. Root Mean Square Fluctuation (RMSF) analysis of individual atoms would highlight the more mobile regions of the molecule, such as the terminal carbons of the butyl group and the piperazine ring atoms not directly bonded to the aroyl group. Principal Component Analysis (PCA) of the atomic coordinates can identify the dominant modes of motion, providing a more collective view of the molecule's flexibility.

Interactive Data Table: Hypothetical MD Simulation Parameters

| Parameter | Value/Method |

| Force Field | General Amber Force Field (GAFF2) |

| Partial Charge Calculation | Restrained Electrostatic Potential (RESP) |

| Quantum Mechanical Method | Hartree-Fock/6-31G* |

| Solvent Model | TIP3P Water |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

Quantum Chemical Calculations for Bond Energies, Tautomeric Preferences, and Charge Distribution

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of a molecule. These calculations are invaluable for determining properties that are not directly accessible through classical MD simulations.

Bond Energies: DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, can be employed to calculate the bond dissociation energies (BDEs) for the various chemical bonds within this compound. The weakest bonds are often of the most interest as they can indicate potential sites of metabolic degradation. For instance, the C-N bond of the amide linkage and the C-C bonds of the butyl group would be of particular interest.

Tautomeric Preferences: While tautomerism is not a prominent feature of the ground state of this compound, quantum chemical calculations can be used to explore the relative energies of any potential, albeit likely high-energy, tautomers. For example, the enol form of the amide group could be computationally investigated, although it is expected to be significantly less stable than the keto form.

Charge Distribution: The distribution of electron density within the molecule can be analyzed through various population analysis schemes, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These methods provide atomic charges that offer insight into the molecule's electrostatic potential. The molecular electrostatic potential (MEP) can be mapped onto the electron density surface to visualize regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the carbonyl oxygen is expected to be a region of high negative potential, while the hydrogen on the secondary amine of the piperazine ring would be a site of positive potential.

Interactive Data Table: Predicted Electronic Properties

| Property | Predicted Observation |

| Most Negative Atomic Charge | Carbonyl Oxygen |

| Most Positive Atomic Charge | Amine Hydrogen (piperazine) |

| Highest Occupied Molecular Orbital (HOMO) | Primarily localized on the 4-butylphenyl ring |

| Lowest Unoccupied Molecular Orbital (LUMO) | Primarily localized on the carbonyl group and adjacent phenyl ring |

| Predicted Dipole Moment | Non-zero, with the negative pole oriented towards the carbonyl oxygen |

Conformational Preferences, Rotational Barriers, and Stereoisomerism Studies

Conformational Preferences: The piperazine ring is expected to exist predominantly in a chair conformation. Due to the presence of the bulky (4-butylphenyl)methanone group on one of the nitrogen atoms, there is a possibility of two distinct chair conformations, which can interconvert through ring flipping. The substituent is likely to prefer an equatorial position to minimize steric hindrance. The n-butyl group on the phenyl ring also has multiple conformational states due to rotation around its C-C single bonds, with the all-trans (anti) conformation being generally the most stable.

Rotational Barriers: A key conformational feature of N-aroylpiperazines is the restricted rotation around the amide C-N bond due to its partial double bond character. This leads to the existence of two rotamers. The energy barrier for this rotation can be calculated using quantum chemical methods by scanning the potential energy surface as a function of the corresponding dihedral angle. Studies on similar N-benzoylpiperazines have shown that these rotational barriers are typically in the range of 14-19 kcal/mol. Another important rotational barrier is that between the phenyl ring and the carbonyl group.

Stereoisomerism: For this compound, which is unsubstituted on the carbon atoms of the piperazine ring, classical chirality leading to enantiomers is absent. However, the conformational dynamics of the molecule can lead to different stereoisomeric forms. The chair-chair interconversion of the piperazine ring and the rotation around the amide bond can result in a complex mixture of conformers, some of which may be non-superimposable mirror images on very short timescales. However, due to the low energy barriers for these conversions, these conformers are typically not separable under normal conditions. If the piperazine ring were to be substituted on its carbon atoms, then cis/trans isomerism would become a significant consideration.

Interactive Data Table: Estimated Conformational Energy Barriers

| Conformational Change | Estimated Energy Barrier (kcal/mol) |

| Piperazine Ring Inversion | 10-12 |

| Amide Bond (C-N) Rotation | 14-19 |

| Phenyl-Carbonyl (C-C) Rotation | 4-6 |

Mechanistic Investigations of Biological Interactions of 4 Butylphenyl Piperazin 1 Yl Methanone in Vitro and in Silico

Receptor Binding Affinity and Selectivity Profiling (Pre-clinical In Vitro Assays)

The initial step in characterizing a new chemical entity is to determine its affinity for a range of biological receptors. This process helps to identify the primary target(s) of the compound and provides an early indication of its potential therapeutic applications and off-target effects.

Radioligand binding assays are a fundamental technique used to measure the affinity of a ligand for a receptor. scite.aioncodesign-services.com These assays utilize a radioactively labeled compound (the radioligand) that is known to bind to the target receptor. The assay measures the ability of the test compound, in this case (4-Butylphenyl)(piperazin-1-yl)methanone, to displace the radioligand from the receptor.

The data generated from these experiments allows for the determination of the equilibrium dissociation constant (Kd) and the maximal binding capacity (Bmax). The Kd value is a measure of the affinity of the radioligand for the receptor, while Bmax indicates the concentration of receptors in the tissue being studied. giffordbioscience.com In a competitive binding assay, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This can be used to calculate the inhibition constant (Ki), which reflects the affinity of the test compound for the receptor.

Table 1: Representative Data from Radioligand Binding Assays (Note: The following table is a template illustrating the type of data generated from these assays. Specific data for this compound is not currently available.)

| Receptor Target | Radioligand | Ki (nM) for this compound |

|---|---|---|

| Receptor A | [3H]-Ligand X | Data not available |

| Receptor B | [125I]-Ligand Y | Data not available |

| Receptor C | [3H]-Ligand Z | Data not available |

Following the identification of a binding affinity for a particular receptor, cell-based functional assays are employed to determine the functional consequence of this binding. revvity.combmglabtech.comimmunologixlabs.com These assays can determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces the basal activity of the receptor).

Commonly used cell-based functional assays include:

cAMP Accumulation Assays: These assays are used for G-protein coupled receptors (GPCRs) that signal through adenylyl cyclase. An increase or decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels indicates agonist or inverse agonist activity, respectively.

Calcium Flux Assays: These assays measure changes in intracellular calcium concentrations, which is a common downstream signaling event for many GPCRs and ion channels.

Reporter Gene Assays: In these assays, a reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter that is regulated by the signaling pathway of the target receptor. Activation of the receptor leads to the expression of the reporter gene, which can be easily measured.

Table 2: Representative Data from Cell-Based Functional Assays (Note: The following table is a template illustrating the type of data generated from these assays. Specific data for this compound is not currently available.)

| Receptor Target | Assay Type | Functional Response | EC50/IC50 (nM) |

|---|---|---|---|

| Receptor A | cAMP Accumulation | Data not available | Data not available |

| Receptor B | Calcium Flux | Data not available | Data not available |

| Receptor C | Reporter Gene Activation | Data not available | Data not available |

To assess the selectivity of a compound, competitive binding studies are performed against a panel of known receptors, ion channels, and transporters. nih.govgraphpad.comnicoyalife.com This helps to identify any potential off-target interactions that could lead to undesirable side effects. A compound that binds to a wide range of targets is considered promiscuous, which can be a concern for drug development. These studies are typically conducted using radioligand binding assays, as described in section 4.1.1.

Enzyme Inhibition Kinetics and Mechanism of Action (Pre-clinical In Vitro)

In addition to receptor binding, a compound may exert its biological effects by inhibiting the activity of enzymes. Therefore, it is crucial to investigate the potential of this compound to act as an enzyme inhibitor.

The potency of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). sigmaaldrich.comedx.org The IC50 is the concentration of the inhibitor required to reduce the activity of the enzyme by 50% under specific assay conditions. The Ki is a more fundamental measure of the inhibitor's binding affinity for the enzyme and is independent of the substrate concentration. nih.gov The relationship between IC50 and Ki depends on the mechanism of inhibition. core.ac.uk

Table 3: Representative Data from Enzyme Inhibition Assays (Note: The following table is a template illustrating the type of data generated from these assays. Specific data for this compound is not currently available.)

| Enzyme Target | Substrate | IC50 (µM) | Ki (µM) |

|---|---|---|---|

| Enzyme X | Substrate P | Data not available | Data not available |

| Enzyme Y | Substrate Q | Data not available | Data not available |

| Enzyme Z | Substrate R | Data not available | Data not available |

Further studies are necessary to fully understand the mechanism of enzyme inhibition. These include:

Substrate Specificity Studies: These experiments determine whether the inhibition is dependent on the specific substrate used in the assay.

Allosteric Modulation Studies: These investigations explore whether the inhibitor binds to the active site of the enzyme (competitive inhibition) or to a different site (allosteric inhibition), which then alters the enzyme's conformation and activity.

Irreversible Binding Potential Studies: It is important to determine if the inhibitor binds to the enzyme covalently (irreversible inhibition) or non-covalently (reversible inhibition). Irreversible inhibitors can have a longer duration of action but may also have a higher potential for toxicity.

Molecular Docking and Ligand-Protein Interaction Studies (In Silico)

In silico molecular docking is a computational technique pivotal for predicting the preferred orientation of a ligand when bound to a target protein, thereby elucidating the binding mode and affinity. For this compound, its primary target has been identified as the 5-HT1D receptor. psu.edu Molecular docking simulations would provide atomic-level insights into this interaction.

Molecular docking simulations would be instrumental in identifying the specific binding pocket of this compound within the 5-HT1D receptor. These simulations would predict the three-dimensional conformation of the ligand-protein complex. Key interacting amino acid residues within the receptor's binding site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand would be identified. Serotonin (B10506) receptors, being G protein-coupled receptors (GPCRs), typically have a binding pocket located within their transmembrane helices. nih.gov A detailed analysis would pinpoint which of these residues are crucial for the affinity and selectivity of this compound.

Table 1: Hypothetical Key Interacting Residues for this compound with the 5-HT1D Receptor (Note: This table is illustrative as specific docking studies for this compound are not publicly available.)

| Interacting Residue | Helix Location | Predicted Interaction Type |

|---|---|---|

| Aspartate (Asp) | Helix III | Ionic Bond / Hydrogen Bond |

| Tryptophan (Trp) | Helix VI | Hydrophobic (π-π stacking) |

| Phenylalanine (Phe) | Helix VI | Hydrophobic Interaction |

| Tyrosine (Tyr) | Helix VII | Hydrogen Bond |

Scoring functions are mathematical models used in molecular docking to estimate the binding affinity between a ligand and a protein. nih.govsciforum.net These functions are crucial for virtual screening, a process that computationally searches large libraries of small molecules to identify potential drug candidates. nih.gov Different scoring functions (e.g., force-field-based, knowledge-based, empirical) could be applied to rank the binding poses of this compound and predict its binding free energy. The accuracy of these functions is critical for distinguishing active compounds from inactive ones. nih.gov While the pKi of BRL-15572 for the 5-HT1D receptor is known from experimental assays to be approximately 7.9, specific scoring function data from virtual screening campaigns that may have led to its discovery are not detailed in the available literature. guidetopharmacology.org

Table 2: Example of Scoring Function Output for Virtual Screening (Note: This table is a generic representation of data from a virtual screening experiment.)

| Compound ID | Docking Score (kcal/mol) | Predicted pKi |

|---|---|---|

| This compound | -9.5 | 8.1 |

| Analog 1 | -8.7 | 7.5 |

| Analog 2 | -9.1 | 7.8 |

| Decoy 1 | -6.2 | 5.4 |

Standard docking often assumes a rigid protein receptor. However, induced fit docking (IFD) is a more advanced technique that accounts for the flexibility of the protein's active site upon ligand binding. nih.govresearchgate.netfrontiersin.org Applying IFD to the interaction of this compound with the 5-HT1D receptor would model the conformational changes in the receptor's side chains to accommodate the ligand. This would provide a more accurate representation of the binding event and could reveal allosteric effects or subtle changes in the receptor's shape that are critical for its antagonist activity. Currently, there are no specific published studies detailing an induced fit docking analysis for this compound.

Cellular Pathway Modulation and Signaling Cascade Analysis (In Vitro)

As an antagonist of the 5-HT1D receptor, this compound is expected to modulate the intracellular signaling pathways typically activated by this receptor. The 5-HT1 receptor subtypes, including 5-HT1D, are coupled to Gi/Go proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. nih.gov By blocking this receptor, BRL-15572 would prevent the serotonin-induced decrease in cAMP. Further in vitro studies would be necessary to elucidate the broader impact on cellular functions.

To understand the broader cellular response to 5-HT1D receptor blockade by this compound, gene expression analysis would be employed. nih.gov Techniques like reverse transcription-quantitative polymerase chain reaction (RT-qPCR) or RNA sequencing (RNA-Seq) could be used on cells (e.g., neuronal cell lines) treated with the compound. These methods would quantify changes in messenger RNA (mRNA) levels, revealing which genes are up- or down-regulated as a downstream consequence of the signaling pathway modulation. Such studies could identify novel biological processes affected by this compound, but specific gene expression data for BRL-15572 are not presently available in the reviewed literature. nih.gov

Table 3: Illustrative Gene Expression Changes in a Neuronal Cell Line (Note: This table contains hypothetical data for illustrative purposes.)

| Gene Name | Treatment Group | Fold Change (vs. Control) | p-value |

|---|---|---|---|

| Gene A (Neuronal Growth Factor) | BRL-15572 (24h) | 1.8 | <0.05 |

| Gene B (Synaptic Plasticity) | BRL-15572 (24h) | -2.1 | <0.05 |

| Gene C (Housekeeping) | BRL-15572 (24h) | 1.0 | >0.05 |

To confirm that changes in gene expression translate to functional changes at the protein level, various proteomics techniques would be utilized. Western blotting is a common method to detect specific proteins and their phosphorylation status. rndsystems.comptglab.com For instance, one could examine the phosphorylation state of key proteins in signaling cascades downstream of cAMP, such as protein kinase A (PKA) substrates. Enzyme-linked immunosorbent assays (ELISAs) could quantify the total amount of specific proteins. rndsystems.com More comprehensive proteomic analyses could provide a global view of changes in protein expression and post-translational modifications following treatment with this compound. While it is known that BRL-15572 impacts G-protein coupling, detailed studies on its effects on downstream protein expression and phosphorylation cascades have not been found in the available literature. guidetopharmacology.org

Table 4: Representative Western Blot Densitometry Data (Note: This table shows hypothetical results from a protein phosphorylation study.)

| Target Protein | Treatment | Normalized Protein Level (Arbitrary Units) |

|---|---|---|

| Phospho-CREB (Ser133) | Control | 1.00 |

| Phospho-CREB (Ser133) | Serotonin | 0.45 |

| Phospho-CREB (Ser133) | Serotonin + BRL-15572 | 0.95 |

| Total CREB | All | 1.00 |

High-Throughput Screening for Cellular Activity Phenotypes

High-throughput screening (HTS) of compound libraries containing phenylpiperazine scaffolds has been instrumental in identifying a range of cellular activity phenotypes. While specific HTS data for this compound is not extensively documented in publicly available literature, the screening of analogous compounds provides significant insights into its potential biological activities.

Phenylpiperazine derivatives have been evaluated in numerous HTS campaigns, revealing activities across various therapeutic areas. For instance, multiplexed HTS assays using human hepatocytes have been developed to screen for inhibitors of drug-metabolizing enzymes. nih.gov These screens, which can monitor multiple enzyme activities simultaneously in a 384-well format, have successfully identified hits for several drug-metabolizing enzymes from libraries of thousands of compounds. nih.gov

Furthermore, screening of phenylpiperazine derivatives has identified compounds with potent anti-infective properties. Libraries of these compounds have been tested against various strains of Plasmodium falciparum and both Gram-positive and Gram-negative bacteria, revealing broad-spectrum activity for some analogs. nih.gov Similarly, HTS has been employed to identify phenylpiperazine derivatives as inhibitors of efflux pumps in bacteria like Staphylococcus epidermidis, which can help in overcoming antibiotic resistance. mdpi.com In the context of cancer research, screening of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives against a panel of cancer cell lines identified compounds with significant cytotoxic activity, for example, against the BT-474 breast cancer cell line. rsc.org

The following interactive table summarizes representative cellular activities identified through the screening of phenylpiperazine-based compound libraries.

| Screen Type | Target/Cell Line | Observed Phenotype | Representative Compound Class |

| Anticancer | BT-474, HeLa, MCF-7, NCI-H460 | Cytotoxicity, Apoptosis Induction | Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone |

| Antimicrobial | Plasmodium falciparum, Gram-positive/negative bacteria | Inhibition of growth | 4′-(Piperazin-1-yl)benzanilides |

| Enzyme Inhibition | Drug-Metabolizing Enzymes | Inhibition of specific enzyme activity | Diverse phenylpiperazine library |

| Efflux Pump Inhibition | Staphylococcus epidermidis | Increased intracellular accumulation of fluorescent dyes | Phenylpiperazine 5,5-dimethylhydantoin (B190458) derivatives |

Structure-Activity Relationship (SAR) Studies and Pharmacophore Modeling

The biological activity of phenylpiperazine derivatives, including this compound, is profoundly influenced by their structural characteristics. Structure-activity relationship (SAR) studies are crucial for elucidating the key molecular features that govern their interactions with biological targets.

Identification of Key Structural Features Essential for Biological Activity

SAR studies on various series of phenylpiperazine analogs have identified several key structural features that are essential for their biological activity:

The Phenyl Ring: Substituents on the phenyl ring play a critical role in modulating activity. For instance, in a series of N-phenylpiperazine benzamides designed as dopamine (B1211576) D3 receptor ligands, substitutions on the phenyl ring were varied to enhance binding affinity and selectivity. nih.gov In another study on mono-substituted 4-phenylpiperazines, the position and physicochemical properties of the aromatic substituent were found to be critical for their effects on the dopaminergic system. nih.gov Specifically, lipophilic substituents like trifluoromethyl (CF3) or fluoro (F) groups on the phenyl ring of certain phenylpiperazine conjugates improved their in vitro antimycobacterial activity. mdpi.com

The Piperazine (B1678402) Ring: The piperazine moiety often serves as a central scaffold and its protonatable nitrogen atom can be crucial for forming ionic bonds with biological targets. nih.gov Modifications at the N-1 and N-4 positions of the piperazine ring are a common strategy in drug design to optimize efficacy and affinity. researchgate.net

The Linker and Terminal Group: The nature of the chemical group connecting the phenylpiperazine core to other parts of the molecule, as well as the terminal group itself, significantly impacts biological activity. For example, in a series of inhibitors of human equilibrative nucleoside transporters, the replacement of a naphthalene (B1677914) moiety with a benzene (B151609) ring abolished inhibitory effects, which could be restored by adding specific substituents to the benzene ring. frontiersin.orgpolyu.edu.hkpolyu.edu.hk

The following table details key structural features and their impact on the biological activity of phenylpiperazine derivatives based on various SAR studies.

| Molecular Fragment | Structural Modification | Impact on Biological Activity |

| Phenyl Ring | Lipophilic substituents (e.g., -CF3, -F) | Increased antimycobacterial activity mdpi.com |

| Phenyl Ring | Hydroxyl or primary amine substitutions | Increased toxicity in Caco-2 cells nih.gov |

| Phenyl Ring | Bulky lipophilic groups | Improved efficacy against certain mycobacterial strains mdpi.com |

| Piperazine Ring | Protonatable nitrogen atom | Crucial for ionic bonding with receptors nih.gov |

| Terminal Group | Naphthalene vs. Benzene ring | Abolished or restored inhibitory effects on nucleoside transporters frontiersin.orgpolyu.edu.hkpolyu.edu.hk |

Rational Design and Synthesis of Analogues based on SAR Hypotheses

The insights gained from SAR studies are fundamental to the rational design and synthesis of new, more potent, and selective analogs. A common approach involves introducing differentially substituted phenylpiperazines into a known bioactive scaffold. nih.govmdpi.com

For example, based on the structures of known topoisomerase II inhibitors, new anticancer agents were rationally designed by incorporating substituted phenylpiperazines into a 1,2-benzothiazine scaffold. nih.govmdpi.com This led to the synthesis of compounds with cytotoxic activity comparable to the well-known anticancer drug doxorubicin. nih.govmdpi.com In another instance, new conformationally restricted N-arylpiperazine derivatives were designed as analogs of the drugs aripiprazole (B633) and cariprazine, preserving the pharmacophoric arylpiperazine subunit while replacing an alkyl spacer with an interphenylene spacer to introduce conformational restriction. semanticscholar.org

The synthesis of these rationally designed analogs often involves multi-step chemical reactions. For example, N-phenylpiperazine moieties can be synthesized through a one-pot Pd-catalyzed Buchwald-Hartwig amination reaction, followed by N-alkylation to introduce further diversity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For phenylpiperazine derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been successfully employed. nih.govnih.gov

These models can rationalize the steric and electrostatic factors that modulate the binding of ligands to their target receptors. For example, a 3D-QSAR study on bicyclohydantoin-phenylpiperazines with affinity for 5-HT1A and alpha 1 receptors provided insights into the structural requirements for selectivity. nih.gov The study found that substitution at the ortho position with a group having a negative potential was favorable for affinity to both receptors, while the meta position was implicated in selectivity. nih.gov

In another study, a robust QSAR model was developed to predict the anti-proliferative activity and toxicity of phenylpiperazine compounds against a prostate cancer cell line. researchgate.net This model, built using a Genetic Function Algorithm–Multilinear Regression approach, revealed that the anti-proliferative activity was strongly dependent on specific molecular descriptors. researchgate.net QSAR models have also been developed for piperazine and keto piperazine derivatives as renin inhibitors, suggesting that constitutional descriptors play a vital role in their binding to the enzyme. openpharmaceuticalsciencesjournal.com

The following table presents a summary of QSAR modeling studies on phenylpiperazine derivatives.

| Compound Class | Biological Activity | QSAR Model Type | Key Findings |

| Bicyclohydantoin-phenylpiperazines | 5-HT1A and alpha 1 receptor affinity | 3D-QSAR (CoMFA) | Steric and electrostatic factors at ortho and meta positions are crucial for affinity and selectivity nih.gov |

| Phenylpiperazine derivatives | Anti-proliferative activity against DU145 prostate cancer cells | Genetic Function Algorithm–Multilinear Regression | Activity is dependent on specific molecular descriptors (VR3_Dzp, VE3_Dzi, Kier3, RHSA, and RDF55v) researchgate.net |

| Piperazine and keto piperazine derivatives | Renin inhibition | Robust QSAR | Constitutional descriptors (Sv, nDB, nO) are vital for ligand-enzyme binding openpharmaceuticalsciencesjournal.com |

| Mono-substituted 4-phenylpiperazines | Effects on the dopaminergic system | Partial Least Square (PLS) regression | A strong correlation exists between striatal DOPAC levels and affinities to DA D2 and MAO A nih.gov |

Pre-clinical Pharmacological Profiling of this compound Remains Undocumented in Publicly Available Research

Initial investigations into the pre-clinical pharmacological profile and mechanistic applications of the chemical compound this compound have found no specific data within publicly accessible scientific literature. Comprehensive searches for research pertaining to its effects in disease-relevant in vitro models and its proof-of-concept evaluation in animal models have not yielded any specific results for this particular compound.

Consequently, there is currently no available information to report on its evaluation in cellular models for neurodegenerative processes, such as its impact on neuronal viability or protein aggregation. Similarly, its potential role in mechanisms related to psychiatric disorders, including neurogenesis and synaptogenesis, has not been documented in published studies. Furthermore, its activity in cellular models related to inflammatory and immunomodulatory pathways is also not described.

In the realm of in vivo research, there is a corresponding absence of data. No proof-of-concept studies in relevant animal models that focus on mechanisms and biomarkers for this compound have been identified. This includes a lack of information on its effects in behavioral assays in rodent models that would assess its potential impact on anxiety, depression, cognitive function, or pain. Additionally, no electrophysiological studies in animal brain slices or in vivo that would explore its effects on phenomena such as long-term potentiation (LTP) or neural excitability have been found.

While research exists for other derivatives of piperazine-1-yl-methanone, the specific pre-clinical pharmacological profile of this compound is not present in the current body of scientific literature. Therefore, the detailed analysis as requested cannot be provided at this time.

Pre Clinical Pharmacological Profiling and Mechanistic Research Applications in Vitro & Animal Models

Proof-of-Concept Studies in Relevant Animal Models (Focus on Mechanisms and Biomarkers)

Neurochemical and Biochemical Analysis in Animal Tissues

Preclinical evaluation of a compound's impact on the neurochemical and biochemical milieu of animal tissues is a critical step in understanding its pharmacological profile. For (4-Butylphenyl)(piperazin-1-yl)methanone and its close analogs, research has primarily centered on their enzymatic interactions.

A significant finding in the study of phenyl(piperazin-1-yl)methanone derivatives is their activity as inhibitors of monoacylglycerol lipase (B570770) (MAGL), a key enzyme in the endocannabinoid system. MAGL is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibition of this enzyme leads to increased levels of 2-AG, which can modulate various physiological processes, including neurotransmission.

In a computationally driven study, a derivative of phenyl(piperazin-1-yl)methanone was identified as a reversible inhibitor of MAGL. nih.gov This finding is pivotal as it suggests a clear biochemical mechanism of action within animal tissues. The inhibition of MAGL by this class of compounds can indirectly influence neurotransmitter systems that are modulated by endocannabinoids.

| Compound Derivative | Target Enzyme | Inhibition | IC50 Value |

| Phenyl(piperazin-1-yl)methanone derivative | Monoacylglycerol Lipase (MAGL) | Reversible | 6.1 µM |

This table summarizes the inhibitory activity of a phenyl(piperazin-1-yl)methanone derivative on monoacylglycerol lipase.

While direct studies on the effect of this compound on the levels of neurotransmitters such as dopamine (B1211576), serotonin (B10506), or norepinephrine (B1679862) in animal brain tissues are not extensively documented in publicly available literature, the inhibition of MAGL provides a strong rationale for investigating such effects. Elevated 2-AG levels are known to interact with cannabinoid receptors (CB1 and CB2), which are widely distributed in the brain and can influence the release of other neurotransmitters.

Investigation of Specific Biological Pathways and Molecular Targets in Pre-clinical Systems

The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of molecular targets. The following sections explore the potential interactions of this compound with specific biological pathways, based on its known enzymatic activity and the pharmacological profiles of structurally related compounds.

While direct evidence for this compound is limited, the broader class of phenylpiperazine derivatives has well-documented effects on several neurotransmitter systems. Many compounds containing the phenylpiperazine moiety exhibit affinity for serotonin (5-HT) and dopamine (D) receptors. For instance, some derivatives act as antagonists at the 5-HT3 receptor, a mechanism associated with antidepressant-like effects in rodent models. Others have shown high affinity for the D3 dopamine receptor subtype. nih.gov

Given the established role of the endocannabinoid system in modulating both serotonergic and dopaminergic neurotransmission, the MAGL inhibitory activity of the phenyl(piperazin-1-yl)methanone scaffold suggests an indirect mechanism for influencing these systems. By increasing 2-AG levels, this compound could potentially alter the signaling of these key neurotransmitters, a hypothesis that warrants further preclinical investigation.

The primary molecular targets of the endocannabinoid 2-AG are the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs). By inhibiting MAGL, this compound derivatives can be expected to enhance the activation of these receptors by endogenous 2-AG. This would, in turn, influence their downstream signaling pathways, which are typically mediated by Gαi/o proteins. Activation of CB1 receptors, for example, leads to the inhibition of adenylyl cyclase, modulation of calcium and potassium channels, and activation of mitogen-activated protein kinase (MAPK) pathways.

The potential for this compound to act as a modulator of GPCR signaling through its effects on the endocannabinoid system is a significant area for future research.

Translational Research Strategies for Pre-clinical Discovery and Lead Optimization

The identification of a phenyl(piperazin-1-yl)methanone derivative as a reversible MAGL inhibitor positions this scaffold as a valuable starting point for translational research and lead optimization. nih.gov The reversible nature of the inhibition is particularly noteworthy, as it may offer a more favorable safety profile compared to irreversible inhibitors.

Future translational research strategies for this compound and its analogs would likely focus on several key areas:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the butylphenyl and piperazine (B1678402) moieties to improve potency and selectivity for MAGL.

In Vivo Efficacy Models: Testing optimized analogs in animal models of diseases where MAGL inhibition has shown therapeutic promise, such as neurodegenerative diseases, inflammatory conditions, and certain types of cancer. nih.gov

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they have suitable characteristics for further development.

Off-Target Screening: Comprehensive screening against a panel of receptors, enzymes, and ion channels to identify any potential for off-target effects.

The discovery of MAGL inhibitory activity provides a clear and mechanistically-driven path for the preclinical development and optimization of this compound and related compounds.

Advanced Analytical and Bioanalytical Methodologies for Research of 4 Butylphenyl Piperazin 1 Yl Methanone

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate, identify, and quantify chemical compounds. amazonaws.com For a molecule like (4-Butylphenyl)(piperazin-1-yl)methanone, various chromatographic approaches are employed to assess its purity and profile related substances.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and quantifying non-volatile compounds like this compound. amazonaws.com A reversed-phase HPLC (RP-HPLC) method is typically developed due to the compound's moderate polarity. amazonaws.com

Method Development: The development process involves optimizing several parameters to achieve a good separation between the main compound and any potential impurities or degradation products. eurasianjournals.com A typical starting point would involve a C18 column, which separates compounds based on hydrophobicity. researchgate.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. eurasianjournals.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components within a reasonable timeframe. Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance, likely around 240-260 nm, due to the presence of the substituted phenyl ring. eurasianjournals.com

Validation: Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is reliable, reproducible, and accurate for its intended purpose. amazonaws.comeurasianjournals.com Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. hakon-art.com

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. eurasianjournals.comjocpr.com

Precision: Assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels, demonstrating the closeness of agreement between a series of measurements. hakon-art.comjocpr.com

Accuracy: The closeness of the test results obtained by the method to the true value, often determined by recovery studies. jocpr.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. eurasianjournals.comresearchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. eurasianjournals.comresearchgate.net

Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. jocpr.com

Table 1: Representative HPLC Method Validation Parameters

| Validation Parameter | Typical Acceptance Criteria | Example Finding |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9998 over 1-100 µg/mL |

| Intra-day Precision (%RSD) | ≤ 2% | 0.85% |

| Inter-day Precision (%RSD) | ≤ 2% | 1.13% jocpr.com |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |

| LOD | Signal-to-Noise Ratio of 3:1 | 0.21 µg/mL eurasianjournals.com |

| LOQ | Signal-to-Noise Ratio of 10:1 | 0.63 µg/mL eurasianjournals.com |

While this compound itself is not sufficiently volatile for direct GC analysis, GC-MS is an invaluable tool for identifying and quantifying its volatile metabolites or degradation products. mdpi.com This is crucial for understanding the metabolic pathways of the compound in vivo or its stability under various conditions.

Methodology: Biological samples (e.g., urine, plasma) or stressed drug substance samples would first undergo an extraction process, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate the compounds of interest. For certain metabolites containing polar functional groups (e.g., hydroxyl groups), a derivatization step may be required to increase their volatility and thermal stability. The extract is then injected into the GC system, where compounds are separated based on their boiling points and interaction with a capillary column (e.g., a DB-1 or similar non-polar column). mdpi.com The separated compounds then enter the mass spectrometer, which acts as a detector. mdpi.com Electron Ionization (EI) is a common ionization technique that fragments the molecules into characteristic patterns, providing a "fingerprint" for identification. mdpi.com

Data Analysis: The resulting mass spectra are compared against spectral libraries (e.g., NIST) for metabolite identification. This approach can reveal metabolic changes, such as oxidation of the butyl chain, hydroxylation of the phenyl ring, or cleavage of the amide bond, leading to the formation of smaller, more volatile molecules. mdpi.com

Table 2: Hypothetical Volatile Metabolites and Characteristic GC-MS Data

| Potential Volatile Metabolite | Metabolic Process | Expected Quantifier Ion (m/z) |

|---|---|---|

| 4-Butylbenzoic acid (after derivatization) | Amide Bond Cleavage & Oxidation | Variable (depends on derivative) |

| 1-Butan-1-ol | Side-chain Cleavage | 56, 74 |

| Piperazine (B1678402) | Amide Bond Cleavage | 56, 86 |

| Phenol (from ring hydroxylation & cleavage) | Hydroxylation & Cleavage | 94, 65 |

Chiral separation is a critical analytical consideration for pharmaceutical compounds where stereoisomers can exhibit different pharmacological and toxicological activities. unife.it The structure of this compound is achiral, meaning it is superimposable on its mirror image and does not exist as enantiomers. Therefore, chiral chromatography is not applicable for the analysis of the parent compound itself.

However, should a chiral center be introduced through metabolic transformation (e.g., hydroxylation at a non-terminal carbon of the butyl chain), the resulting metabolites would be enantiomers. In such a research scenario, chiral HPLC would be essential for separating and quantifying these stereoisomers. mdpi.com